molecular formula C22H18ClN3O4S B2822029 2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,5-dimethoxyphenyl)acetamide CAS No. 1105223-26-4

2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,5-dimethoxyphenyl)acetamide

Cat. No. B2822029
CAS RN: 1105223-26-4
M. Wt: 455.91
InChI Key: YQMWTPZAICHKDO-UHFFFAOYSA-N
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Description

The compound “2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,5-dimethoxyphenyl)acetamide” has a molecular formula of C22H18ClN3O4S. It has an average mass of 455.914 Da and a monoisotopic mass of 455.070648 Da .


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3. It has 7 hydrogen bond acceptors and 1 hydrogen bond donor. It has 7 freely rotating bonds. Its polar surface area is 108 Å2. Its molar refractivity is 124.9±0.5 cm3 .

Scientific Research Applications

Synthesis and Structural Analysis

Compounds with similar structures are synthesized through various chemical reactions and methodologies that involve starting materials such as cyanothioacetamide, ethyl chloroacetate, and sodium methoxide. These processes result in the creation of pyrimidinones, oxazinones, and their derivatives, which are structurally characterized and evaluated for their potential applications (Hossan et al., 2012). Crystal structure determination and density functional theory (DFT) analyses further elucidate the configurations, enabling insights into their reactivity and interaction with biological targets (Pei Huang et al., 2020).

Antimicrobial Activity

The antimicrobial properties of thienopyrimidine derivatives and their efficacy against various bacterial and fungal strains are well-documented. These compounds exhibit significant antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid. This positions them as promising candidates for the development of new antimicrobial agents (A. Hossan et al., 2012).

Anticancer and Antitumor Activities

Certain derivatives have shown potential in anticancer applications, with in vitro evaluations indicating mild to moderate activity against cancer cell lines such as human breast adenocarcinoma MCF7. The structure-activity relationship studies of these compounds are critical for understanding their mode of action and improving their efficacy as antitumor agents (A. El-Morsy et al., 2017).

Aldose Reductase Inhibition

The aldose reductase inhibitory activity of thienopyrimidine derivatives presents another area of interest, particularly in the management of complications arising from diabetes. Some compounds have demonstrated potent inhibitory effects, offering a potential therapeutic approach to prevent or manage diabetic complications (K. Ogawva et al., 1993).

properties

IUPAC Name

2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(3,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O4S/c1-29-16-7-15(8-17(9-16)30-2)25-19(27)10-26-12-24-20-18(11-31-21(20)22(26)28)13-3-5-14(23)6-4-13/h3-9,11-12H,10H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMWTPZAICHKDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,5-dimethoxyphenyl)acetamide

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